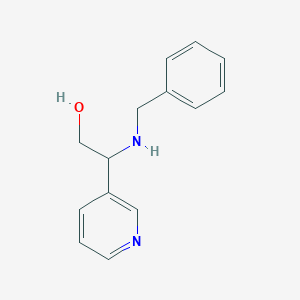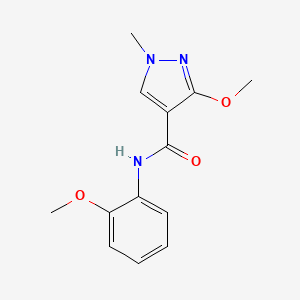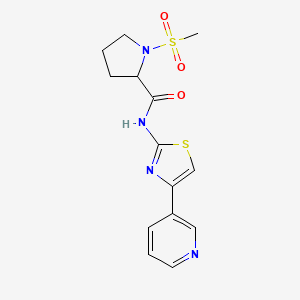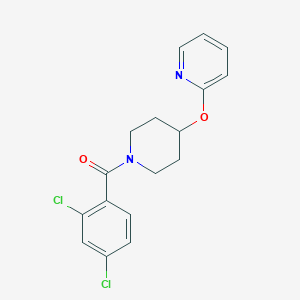
2-(Benzylamino)-2-pyridin-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzylamino)-2-pyridin-3-ylethanol” is a chemical compound that is part of the benzylamine family . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . It is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods includes the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzyl group attached to an amine functional group . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can undergo oxidation catalyzed by heterotrimetallic RuMnMn species on the hydrotalcite surface in the presence of O2 to yield 2-aminobenzaldehyde .Applications De Recherche Scientifique
2-(Benzylamino)-2-pyridin-3-ylethanol is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and polymers. It is also used in the synthesis of other organic compounds, such as polyethers and polyesters. This compound is also used as a catalyst in the production of polymers and as a dye in the printing industry.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may influence various metabolic pathways, potentially altering the synthesis and degradation of biomolecules .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting tyrosinase, an enzyme involved in melanin production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-2-pyridin-3-ylethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interactions with its targets and its overall effectiveness .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Benzylamino)-2-pyridin-3-ylethanol in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, which makes it a useful reagent for organic synthesis. However, it is also important to note that this compound is a highly reactive compound and should be handled with care. It should also be stored in an inert atmosphere, such as nitrogen or argon, to prevent it from reacting with other compounds.
Orientations Futures
There are a number of potential future applications for 2-(Benzylamino)-2-pyridin-3-ylethanol. It could be used as a reagent in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. It could also be used as a catalyst in the production of polymers and as a dye in the printing industry. Additionally, further research could be conducted to understand the biochemical and physiological effects of this compound. Finally, this compound could be explored as a potential drug candidate.
Méthodes De Synthèse
2-(Benzylamino)-2-pyridin-3-ylethanol is synthesized by a reaction between benzyl amine and pyridine-3-ethanol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a catalyst, such as a metal halide, is added to the reaction mixture. The reaction is typically carried out at a temperature of around 80°C and is complete within two hours. The product is then isolated by distillation or extraction and purified by column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
2-(benzylamino)-2-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXJXUVCHIOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)





![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)




